molecular formula C6H2Br3ClO2S B1449962 3,4,5-Tribromobenzene-1-sulfonyl chloride CAS No. 1261684-47-2

3,4,5-Tribromobenzene-1-sulfonyl chloride

Cat. No. B1449962
CAS RN: 1261684-47-2
M. Wt: 413.31 g/mol
InChI Key: CYHCMIBKUDFFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tribromobenzene-1-sulfonyl chloride, also known as a brominated aryl sulfonyl chloride, is a chemical compound with the molecular formula C6H2Br3ClO2S . It is a member of the benzene sulfonamide family.


Molecular Structure Analysis

The molecular structure of 3,4,5-Tribromobenzene-1-sulfonyl chloride consists of a benzene ring substituted with three bromine atoms and one sulfonyl chloride group . The molecular weight is 413.31 .

Scientific Research Applications

Synthesis of Alkane- and Arylsulfonyl Chlorides

Sulfonyl chlorides like 3,4,5-tribromobenzene-1-sulfonyl chloride are pivotal in producing a range of chemicals, including detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. They are synthesized through various methods, including reactions with sulfuryl halides, oxidative chlorination, and others. This synthesis is notable for its broad functional group tolerance and its role in the generation of several chemical products (Lezina, Rubtsova, & Kuchin, 2011).

Synthesis of 1,2,4-Triazole Derivatives

The compound is used as a precursor in synthesizing biologically active heterocycles like 1,2,4-triazole derivatives. These compounds show promising antibacterial properties and potential as surface-active agents, indicating a significant role in the development of new therapeutic agents (El-Sayed, 2006).

Generation of Trifluoromethyl Thiolsulphonates

3,4,5-Tribromobenzene-1-sulfonyl chloride is involved in the novel synthesis of trifluoromethyl thiolsulphonates. This process is important for its broad functional group tolerance and efficiency in producing various trifluoromethyl thiolsulphonates (Li, Qiu, Wang, & Sheng, 2017).

Anticancer Studies

It is used in the synthesis of new mercurated and tellurated sulpha compounds. These compounds have been tested for cytotoxicity against human cancer cell lines, showing that some of the synthesized compounds are effective, particularly against prostate and bladder cancer cells (Alharis, Al-Asadi, & Hassan, 2021).

Catalytic Decarboxylative Radical Sulfonylation

The compound is used in the synthesis of sulfones, which are key structural motifs in pharmaceuticals and agrochemicals. This synthesis process involves radical C(sp3)-sulfonylation, a critical method for creating complex natural products and bioactive pharmaceuticals, and improving the synthesis of certain drugs (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).

Synthesis of β3 Adrenergic Receptor Agonist

It is also a key intermediate in synthesizing a β3 adrenergic receptor agonist. The synthesis involves assembling the triaryl segment of this sulfonyl chloride, which is crucial in pharmaceutical development (Ikemoto, Liu, Brands, Mcnamara, & Reider, 2003).

properties

IUPAC Name

3,4,5-tribromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3ClO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCMIBKUDFFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tribromobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Tribromobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3,4,5-Tribromobenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3,4,5-Tribromobenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3,4,5-Tribromobenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3,4,5-Tribromobenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3,4,5-Tribromobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.